2-Acetamido-3-(benzylthio)propanoic acid

Descripción general

Descripción

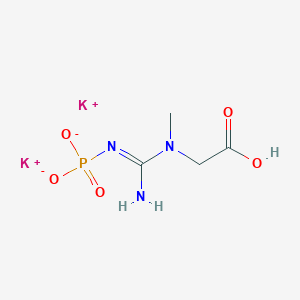

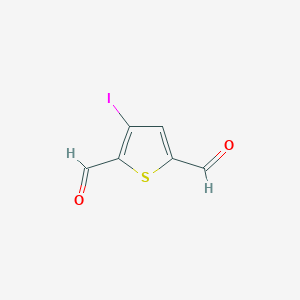

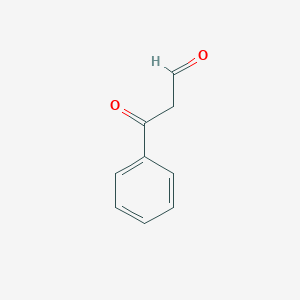

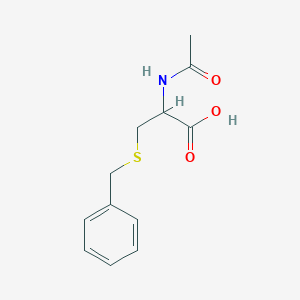

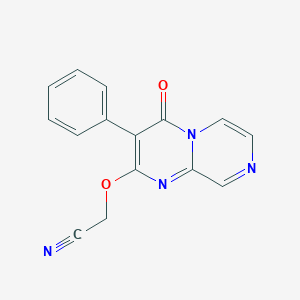

2-Acetamido-3-(benzylthio)propanoic acid, also known as N-Acetyl-S-benzyl-DL-cysteine, is a derivative of amino acids . It has a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Acetamido-3-(benzylthio)propanoic acid consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 2-Acetamido-3-(benzylthio)propanoic acid are not specified in the sources I found .Aplicaciones Científicas De Investigación

Infectious Disease Research

“N-Acetyl-S-benzyl-DL-cysteine” is used in infectious disease research. It is listed among the Anti-HIV agents, suggesting its potential role in the treatment or prevention of HIV .

Analytical Standards

This compound is used as an analytical standard in various research fields. Analytical standards are substances used to calibrate measurements in scientific research, ensuring the accuracy and reliability of data .

Biomarker of Exposure to Benzene and Toluene

“Benzylmercapturic Acid” enantiomers have been confirmed as biomarkers of exposure to benzene and toluene in human urine . This means that the presence of this compound in urine can indicate exposure to these chemicals, which is useful in occupational health and environmental monitoring .

Chiral Separation

A new benzylureido-β-cyclodextrin-based chiral stationary phase (BzCDP) was successfully used to separate phenylmercapturic acid (PMA) and benzylmercapturic acid (BMA) enantiomers . This indicates that “DL-Benzylmercapturic Acid” can be used in chiral separation, a technique important in pharmaceutical research .

LC-MS/MS Quantitative Method

Based on the optimal chromatographic and mass spectrometry conditions, a new LC-MS/MS quantitative method for the PMA and BMA enantiomers was established . This suggests that “DL-Benzylmercapturic Acid” can be used in the development of new analytical methods .

Medical Research

“2-Acetamido-3-(benzylthio)propanoic acid” has various applications in medical research. In particular, its role in drug development has been explored, and it has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity.

Safety And Hazards

The safety data sheet for 2-Acetamido-3-(benzylthio)propanoic acid provides several precautionary statements. It advises against breathing dust/fume/gas/mist/vapours/spray and recommends wearing protective gloves/clothing/eye protection/face protection. It also suggests using the substance only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-acetamido-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXDERNWYKSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340041 | |

| Record name | N-Acetyl-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3-(benzylthio)propanoic acid | |

CAS RN |

19538-71-7 | |

| Record name | N-Acetyl-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the optical resolution of N-Acetyl-S-benzyl-DL-cysteine important in the synthesis of [1,1′ -13C2]-L-cystine?

A1: The synthesis of [1,1′ -13C2]-L-cystine, a specific isotopically labeled form of L-cystine, requires enantiomerically pure L-cysteine as a starting material. N-Acetyl-S-benzyl-DL-cysteine is a racemic mixture, meaning it contains both D- and L-enantiomers. The research paper describes using Aspergillus acylase to selectively hydrolyze the acetyl group from the L-enantiomer []. This enzymatic resolution allows for the isolation of the desired S-benzyl-L-cysteine, which can then be further processed to obtain the final [1,1′ -13C2]-L-cystine product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)